Fmoc-セリノール(tBu)

説明

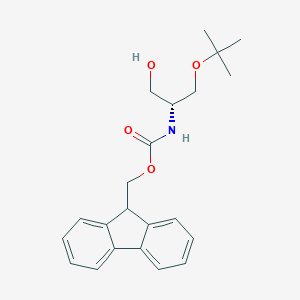

Fmoc-o-t-butyl-l-serinol

科学的研究の応用

ペプチド合成

Fmoc-セリノール(tBu)は、研究および産業環境の両方でペプチドを合成するための好ましい方法である、Fmoc/tBu固相ペプチド合成で一般的に使用されます。 この戦略には、固体ポリマー保護基が含まれており、定量的収率を得るために過剰な試薬を使用することができます .

抗生物質合成

それは、化学選択的セリン連結による環化によって、ダプトマイシンなどの抗生物質の全合成で使用されてきました .

免疫療法用途

Fmoc-セリノール(tBu)は、反復的なペンタフルオロフェニルエステル媒介フラグメント縮合を使用して、T細胞ヘルパーペプチドであるMUC1の調製にも使用されます .

バイオマテリアル開発

この化合物は、合成ペプチドに対する需要をさらに刺激してきた、急速に台頭しているペプチドベースのバイオマテリアルの分野で役割を果たしています .

生物模倣自己組織化

Fmoc修飾アミノ酸と、Fmoc-セリノール(tBu)を含む短いペプチドは、ペプチド配列によって誘起された独自の相互作用と駆動力のために、速度論的に迅速かつ熱力学的に剛直な方法で自己組織化することができます .

作用機序

Target of Action

The primary target of Fmoc-Serinol(tBu) is the amine group of amino acids . It acts as a protecting group for the amine during peptide synthesis .

Mode of Action

Fmoc-Serinol(tBu) is a base-labile protecting group used in organic synthesis . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group can be rapidly removed by base, with piperidine usually preferred for Fmoc group removal .

Biochemical Pathways

Fmoc-Serinol(tBu) is involved in the solid-phase peptide synthesis (SPPS) . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields .

Result of Action

The use of Fmoc-Serinol(tBu) in peptide synthesis results in the formation of peptides with protected amine groups . This protection is crucial for the successful synthesis of peptides, as it prevents unwanted side reactions .

Action Environment

The action of Fmoc-Serinol(tBu) can be influenced by various environmental factors. For instance, the choice of solvent can impact the efficiency of the Fmoc protection and deprotection processes . Additionally, the temperature and pH can also affect the reaction rates .

生化学分析

Biochemical Properties

The Fmoc-Serinol(tBu) compound plays a crucial role in biochemical reactions. It is used in the Fmoc/tBu solid-phase synthesis, a method of choice for the synthesis of molecules in both research and industrial settings . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields .

Molecular Mechanism

Fmoc-Serinol(tBu) exerts its effects at the molecular level through its role as a protecting group for amines . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base, and piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Fmoc-Serinol(tBu) over time are related to its role in the synthesis of molecules. The Fmoc group has an approximate half-life of 6 seconds in a solution of 20% piperidine in N,N-dimethylformamide (DMF)

Metabolic Pathways

Fmoc-Serinol(tBu) is involved in the Fmoc/tBu solid-phase synthesis

生物活性

(R)-(9H-Fluoren-9-yl)methyl (1-(tert-butoxy)-3-hydroxypropan-2-yl)carbamate is a synthetic compound that belongs to the class of carbamates. Its unique structure incorporates a fluorenyl moiety, which is known for its polycyclic aromatic characteristics, along with a tert-butoxy and hydroxypropan-2-yl functional groups. This combination suggests potential biological activities that merit detailed exploration.

Chemical Structure

The molecular formula of this compound is C18H25NO3, highlighting its complex architecture which contributes to its biological properties.

The biological activity of (R)-(9H-Fluoren-9-yl)methyl (1-(tert-butoxy)-3-hydroxypropan-2-yl)carbamate is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The carbamate functional group can undergo hydrolysis and other reactions with nucleophiles, influencing its pharmacological profile.

Enzyme Inhibition

Research indicates that compounds within the carbamate class often exhibit enzyme inhibition properties. Specific studies have shown that this compound can inhibit certain enzymes involved in metabolic pathways, which could be beneficial in therapeutic contexts such as cancer treatment or metabolic disorders .

Protein Binding

The compound demonstrates significant protein binding capabilities, which can affect its bioavailability and overall efficacy. Interaction studies suggest that it binds selectively to specific proteins, potentially modulating their activity.

Antibacterial and Anti-inflammatory Properties

Preliminary investigations have indicated that (R)-(9H-Fluoren-9-yl)methyl (1-(tert-butoxy)-3-hydroxypropan-2-yl)carbamate may possess antibacterial and anti-inflammatory properties. These activities are crucial for developing new therapeutic agents aimed at treating infections and inflammatory diseases .

Case Study 1: Inhibition of CXCR2

A study focusing on the inhibition of the CXC chemokine receptor 2 (CXCR2) revealed that compounds structurally similar to (R)-(9H-Fluoren-9-yl)methyl (1-(tert-butoxy)-3-hydroxypropan-2-yl)carbamate exhibited promising results in reducing inflammation in pulmonary diseases. The study highlighted the potential of these compounds as therapeutic agents against chronic inflammatory conditions .

Case Study 2: Antimicrobial Activity

In another investigation, the compound was tested for antimicrobial activity against various bacterial strains. The results demonstrated significant inhibition zones, indicating its potential as an antibacterial agent. This aligns with the broader trend observed in carbamate derivatives exhibiting similar activities .

Comparison of Biological Activity with Related Compounds

| Compound Name | CAS Number | Biological Activity | Notes |

|---|---|---|---|

| (R)-(9H-Fluoren-9-yl)methyl (1-(tert-butoxy)-3-hydroxypropan-2-yl)carbamate | N/A | Enzyme inhibition, antibacterial | Significant protein binding |

| (S)-(9H-Fluoren-9-yl)methyl (pyrrolidin-2-ylmethyl)carbamate | N/A | Antibacterial, anti-inflammatory | Similar structural features |

| tert-butyl ((2S,3R)-4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate | 14514948 | Moderate antibacterial | Contains chlorine substituent |

特性

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2R)-1-hydroxy-3-[(2-methylpropan-2-yl)oxy]propan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27NO4/c1-22(2,3)27-13-15(12-24)23-21(25)26-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20,24H,12-14H2,1-3H3,(H,23,25)/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPEHAICNNOERSX-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC[C@@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40427136 | |

| Record name | (9H-Fluoren-9-yl)methyl [(2R)-1-tert-butoxy-3-hydroxypropan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198561-87-4 | |

| Record name | 9H-Fluoren-9-ylmethyl N-[(1R)-2-(1,1-dimethylethoxy)-1-(hydroxymethyl)ethyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=198561-87-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (9H-Fluoren-9-yl)methyl [(2R)-1-tert-butoxy-3-hydroxypropan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。